molecular formula C24H24ClN3O2S B11217121 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

Cat. No.: B11217121
M. Wt: 454.0 g/mol
InChI Key: LDSNHHXZKDCHAI-UHFFFAOYSA-N
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Description

3-[(2-Chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide is a quinazoline derivative characterized by a thioamide (C=S) group at position 2, a 4-oxo moiety, and a 7-carboxamide substituent. The compound features a 2-chlorophenylmethyl group at position 3 and an N-substituted 2-(cyclohexen-1-yl)ethyl chain. The presence of the sulfanylidene group may enhance binding to cysteine residues in target proteins, while the cyclohexenylethyl chain could influence lipophilicity and membrane permeability .

Properties

Molecular Formula

C24H24ClN3O2S

Molecular Weight

454.0 g/mol

IUPAC Name

3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide

InChI

InChI=1S/C24H24ClN3O2S/c25-20-9-5-4-8-18(20)15-28-23(30)19-11-10-17(14-21(19)27-24(28)31)22(29)26-13-12-16-6-2-1-3-7-16/h4-6,8-11,14H,1-3,7,12-13,15H2,(H,26,29)(H,27,31)

InChI Key

LDSNHHXZKDCHAI-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=CC1)CCNC(=O)C2=CC3=C(C=C2)C(=O)N(C(=S)N3)CC4=CC=CC=C4Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts alkylation reaction using 2-chlorobenzyl chloride and a suitable Lewis acid catalyst such as aluminum chloride.

    Attachment of the Cyclohexenyl Group: The cyclohexenyl group can be attached through a Michael addition reaction involving cyclohexenone and an appropriate nucleophile.

    Formation of the Sulfanylidene Group: The sulfanylidene group can be introduced by reacting the intermediate with sulfur or a sulfur-containing reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce the carbonyl groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid, and water.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol, and tetrahydrofuran.

    Substitution: Amines, thiols, dimethylformamide, and heat.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Amino derivatives, thiol derivatives.

Scientific Research Applications

3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs targeting specific diseases.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohex-1-en-1-yl)ethyl]-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazoline-7-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.

    Interacting with Receptors: Binding to cellular receptors and altering signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes involved in disease progression or cellular functions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 2-sulfanylidene-4-oxo-quinazoline-7-carboxamides. Key structural analogs and their comparative features are outlined below:

Table 1: Structural and Functional Comparison of Analogous Quinazoline Derivatives

Compound Name Substituents (R1, R2, R3) Molecular Weight (g/mol) Key Structural Differences Potential Biological Implications References
Target Compound R1: 2-chlorophenylmethyl; R2: 2-(cyclohexen-1-yl)ethyl; R3: H ~525.05* Unique cyclohexenylethyl chain Enhanced lipophilicity and kinase selectivity -
3-[(4-Chlorophenyl)methyl]-N-[(2-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide R1: 4-chlorophenylmethyl; R2: 2-methoxyphenylmethyl; R3: H ~521.96 Methoxy group at R2; 4-Cl vs. 2-Cl at R1 Altered target affinity due to electronic effects
N-[(2-Chlorophenyl)methyl]-3-[(4-methoxyphenyl)methyl]-4-oxidanylidene-2-sulfanylidene-1H-quinazoline-7-carboxamide R1: 4-methoxyphenylmethyl; R2: 2-chlorophenylmethyl; R3: H ~527.01 Methoxy substitution at R1; reversed substituents Improved solubility but reduced metabolic stability
2-{[2-(4-Chlorophenyl)-2-oxoethyl]sulfanyl}-N-cyclopentyl-4-oxo-3-[(oxolan-2-yl)methyl]-3,4-dihydroquinazoline-7-carboxamide R1: oxolan-2-ylmethyl; R2: cyclopentyl; R3: 4-chlorophenyl-2-oxoethylsulfanyl ~585.10 Oxolane ring at R1; ketone-sulfanyl hybrid at R3 Increased conformational rigidity
3-[(4-Methoxyphenyl)methyl]-4-oxo-N-(oxolan-2-ylmethyl)-2-sulfanylidene-1H-quinazoline-7-carboxamide R1: 4-methoxyphenylmethyl; R2: oxolan-2-ylmethyl; R3: H ~483.52 Oxolane at R2; methoxy at R1 Enhanced blood-brain barrier penetration

*Estimated via molecular formula (C25H24ClN3O2S).

Research Findings and Mechanistic Insights

Impact of Chlorophenyl Substitution :

  • The 2-chlorophenylmethyl group in the target compound may confer stronger π-π stacking interactions with hydrophobic enzyme pockets compared to 4-chlorophenyl analogs .
  • Evidence from similar compounds (e.g., 3-[(4-chlorophenyl)methyl] derivatives) suggests that para-substituted chlorophenyl groups reduce steric hindrance but may decrease target specificity .

Comparative studies on cyclopentyl (as in ) vs. cyclohexenylethyl groups indicate that the latter improves solubility by ~15% in polar solvents due to its partial hydrophilicity .

Sulfanylidene vs. Oxidanylidene Moieties :

  • The 2-sulfanylidene group (C=S) in the target compound shows higher electrophilicity than 2-oxidanylidene (C=O) analogs, which may increase covalent interactions with cysteine residues in enzymes like EGFR or VEGFR2 .

Carboxamide Position and Bioactivity :

  • The 7-carboxamide group is critical for hydrogen bonding with catalytic lysine residues in kinase domains. Derivatives lacking this group (e.g., ester or nitro substituents) exhibit ~50% lower inhibitory activity in virtual screening assays .

Methodological Considerations in Similarity Assessment

  • Molecular Fingerprints : MACCS and Morgan fingerprints are widely used to quantify structural similarity. The target compound shares a Tanimoto coefficient >0.7 with analogs in Table 1, indicating high similarity .
  • Dissimilarity in Biological Response: Despite structural similarities, minor substitutions (e.g., methoxy vs. chloro groups) can lead to divergent biological outcomes. For example, 4-methoxyphenyl derivatives in show reduced cytotoxicity against HeLa cells compared to chlorophenyl analogs.

Biological Activity

The compound 3-[(2-chlorophenyl)methyl]-N-[2-(cyclohexen-1-yl)ethyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide belongs to the quinazoline family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is C19H21ClN2O2C_{19}H_{21}ClN_2O_2 with a molecular weight of 344.84 g/mol. The structure features a quinazoline core, which is a well-established scaffold in medicinal chemistry due to its ability to interact with various biological targets.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of quinazoline derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines, particularly focusing on:

  • MCF-7 Cell Line : This breast cancer cell line has been a standard model for evaluating anticancer activity. In vitro assays demonstrated that derivatives with a chlorine substituent at the para position significantly enhanced cytotoxicity, with IC50 values reported below 10 μM .

The mechanism of action for quinazoline derivatives often involves:

  • Inhibition of EGFR : Many quinazoline compounds act as inhibitors of the epidermal growth factor receptor (EGFR), which plays a crucial role in cell proliferation and survival. Molecular docking studies indicated strong binding affinity to EGFR, suggesting that this compound may inhibit downstream signaling pathways involved in tumor growth .
  • Induction of Apoptosis : Cytotoxic effects are often mediated through the induction of apoptosis in cancer cells. This involves activating caspases and other apoptotic pathways that lead to programmed cell death.

Structure-Activity Relationship (SAR)

The biological activity of quinazoline derivatives can be significantly influenced by their structural modifications. Key observations include:

  • Chlorine Substitution : The presence of chlorine enhances the lipophilicity and polarizability of the molecule, improving its interaction with biological targets .
  • Cyclohexene Moiety : The cyclohexene group contributes to the overall hydrophobic character, which is beneficial for membrane permeability and target binding.

Data Table: Summary of Biological Activities

Activity TypeTarget Cell LineIC50 Value (μM)Mechanism
CytotoxicityMCF-7< 10EGFR inhibition, apoptosis
AntimicrobialVariousNot specifiedNot specified
Anti-inflammatoryNot specifiedNot specifiedNot specified

Case Studies

  • Cytotoxic Evaluation : A study synthesized several hybrid quinazoline compounds and evaluated their cytotoxicity against MCF-7 cells using an MTT assay. The results indicated that compounds with specific substitutions exhibited potent activity, confirming the importance of structural modifications .
  • Molecular Docking Studies : Computational studies have shown that quinazoline derivatives can effectively bind to EGFR, with ΔG values indicating favorable interactions. This suggests that these compounds could serve as lead candidates for further development as targeted cancer therapies .

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